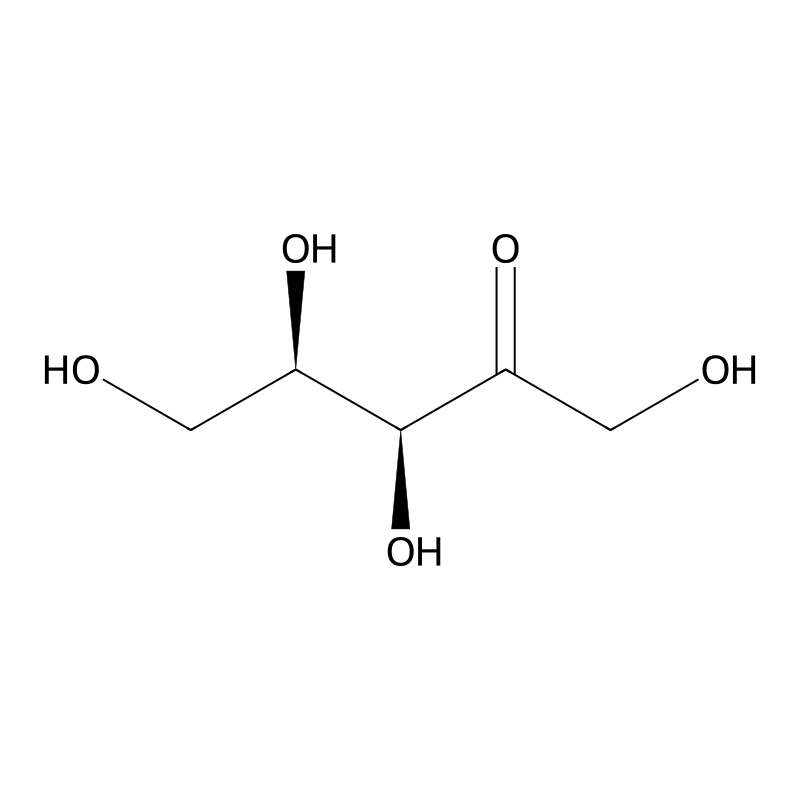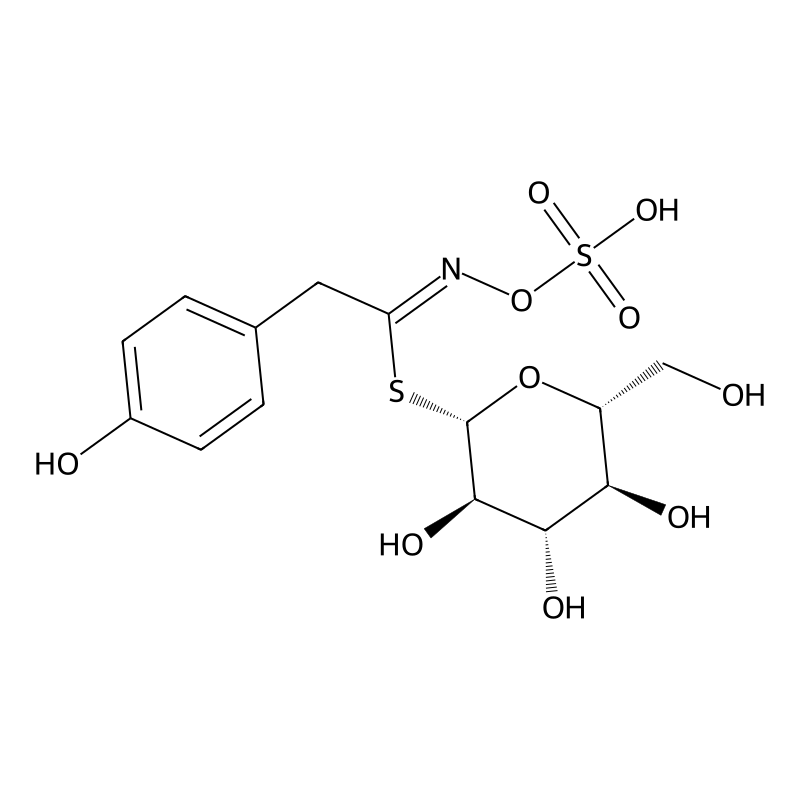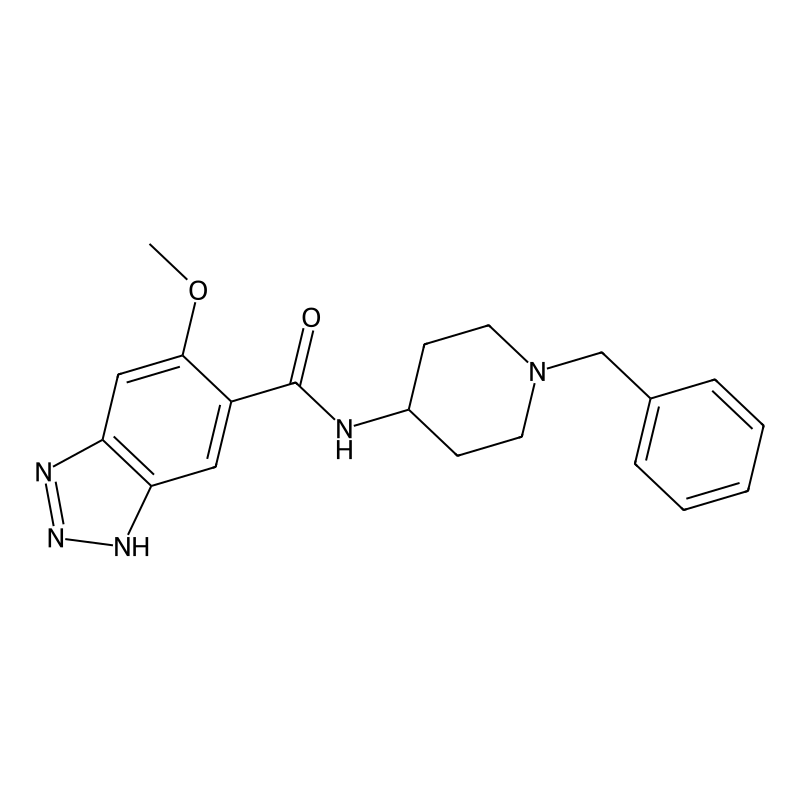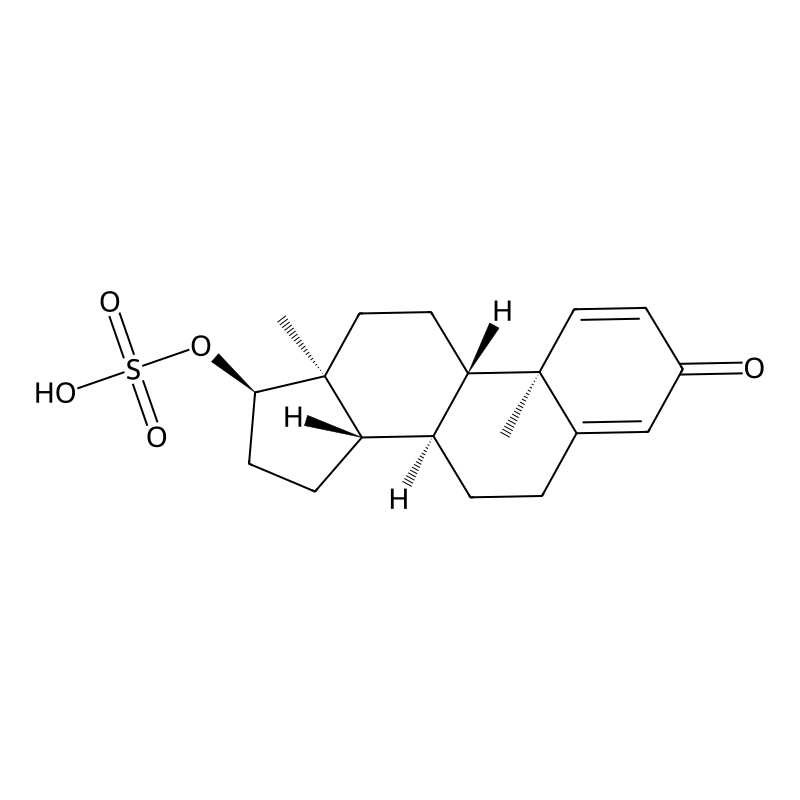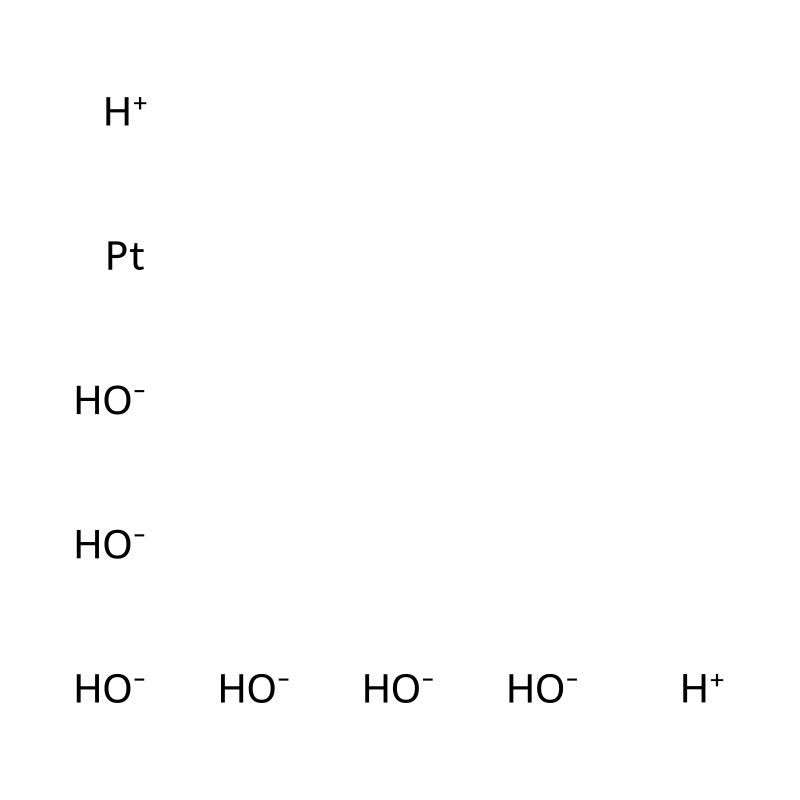Vatiquinone
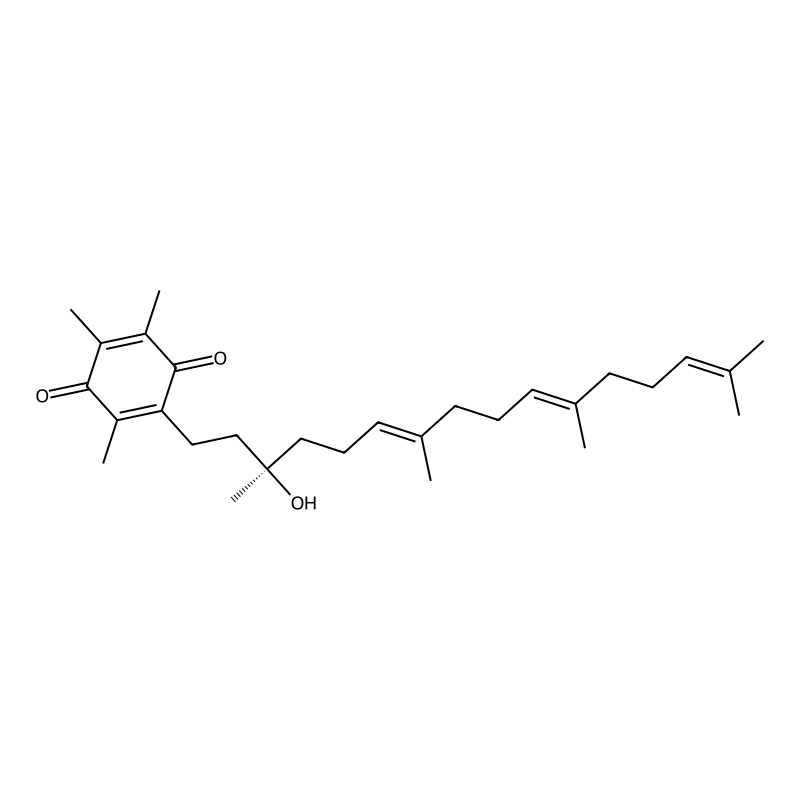
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Friedreich's Ataxia
Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disorder that affects the nervous system and heart. It is caused by a mutation in the frataxin gene, leading to decreased levels of frataxin protein. Frataxin is essential for iron metabolism within the mitochondria, and its deficiency disrupts mitochondrial function.
Vatiquinone is being studied as a potential treatment for FA because it is a vital component of the mitochondrial electron transport chain and may help improve energy production in patients with the disease. There is currently an ongoing Phase 3 open-label study to assess the safety and efficacy of Vatiquinone in patients with FA [1].
Source
[1] Long-Term Open-Label Study to Assess the Safety and Efficacy of Vatiquinone in Patients With Friedreich Ataxia | University of Iowa Clinical Research and Trials ()
Further Research
While this is a promising area of research, more studies are needed to determine the long-term effectiveness and optimal dosage of Vatiquinone for FA treatment.
Other Potential Applications
Vatiquinone's role in mitochondrial function and its antioxidant properties are being explored in various other scientific research areas. Some potential applications include:
- Neurodegenerative diseases: Studies are investigating Vatiquinone's potential benefits in diseases like Parkinson's disease and Alzheimer's disease, where mitochondrial dysfunction is implicated.
- Heart disease: Research suggests Vatiquinone might improve heart function in patients with heart failure.
- Statin-induced muscle pain: Some studies suggest Vatiquinone may help alleviate muscle pain associated with statin use, a class of drugs used to lower cholesterol.
Vatiquinone, previously known as EPI-743, is a synthetic compound derived from vitamin E and classified as a diterpenoid. It has been developed by PTC Therapeutics after being acquired from BioElectron Technology Corporation. The chemical formula for vatiquinone is C29H44O3, and it has a molecular weight of approximately 440.67 g/mol. This compound is primarily aimed at improving mitochondrial function and cellular health by targeting oxidative stress and inflammation pathways, particularly through the inhibition of the enzyme 15-lipoxygenase .
Vatiquinone's therapeutic effect is believed to be mediated by its inhibition of 15-LO. 15-LO is involved in the production of inflammatory mediators and reactive oxygen species (ROS) within cells []. By inhibiting 15-LO, vatiquinone may help reduce inflammation and oxidative stress, which are thought to contribute to the progression of various diseases [].
In Friedreich's ataxia, for example, vatiquinone may help protect against mitochondrial dysfunction and cell death caused by excessive ROS production [].
Vatiquinone exhibits several biological activities that make it a candidate for therapeutic applications. It has demonstrated the ability to inhibit cell death caused by oxidative stress and lipid peroxidation in various experimental models. Specifically, it has been shown to protect cells from death induced by glutathione peroxidase 4 inhibitors and other oxidative stressors . Furthermore, vatiquinone has been investigated for its potential in treating genetic mitochondrial diseases such as Friedreich's ataxia and Leigh syndrome .
The synthesis of vatiquinone involves several steps that can include:
- Starting Materials: The synthesis typically begins with vitamin E derivatives.
- Functionalization: Various functional groups are introduced through oxidation and reduction reactions.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
Specific synthetic pathways have not been extensively detailed in the literature but generally follow established organic synthesis methodologies for similar compounds .
Vatiquinone is primarily being investigated for its applications in treating various conditions related to mitochondrial dysfunction, including:
- Friedreich's Ataxia: A genetic disorder affecting the nervous system and heart.
- Leigh Syndrome: A severe neurological disorder.
- Retinopathy: Eye diseases that can lead to vision loss.
- Noise-Induced Hearing Loss: Protecting against auditory damage due to loud sounds.
Additionally, it has shown promise in preclinical studies for other conditions like Rett syndrome and methylmalonic aciduria .
Vatiquinone's pharmacokinetics can be influenced by coadministration with CYP3A4 inhibitors or inducers, which can alter its systemic exposure without affecting its terminal half-life. Such interactions are critical when considering combination therapies or managing drug-drug interactions in clinical settings . Safety profiles have generally been favorable, with mild adverse events reported during trials.
Vatiquinone shares structural and functional similarities with several other compounds that target oxidative stress and inflammation. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Vatiquinone | C29H44O3 | Inhibits 15-lipoxygenase | Derived from vitamin E; targets mitochondrial dysfunction |
| Alpha-Tocopherol | C29H50O2 | Antioxidant; protects cell membranes | Natural form of vitamin E; lacks specific enzyme inhibition |
| Coenzyme Q10 | C59H90O4S | Electron transport chain cofactor | Primarily involved in ATP production; less focus on inflammation |
| Idebenone | C19H30O5 | Antioxidant; mimics coenzyme Q10 | Smaller size; used in neurodegenerative diseases |
| MitoQ | C28H44N2O5 | Mitochondrial-targeted antioxidant | Specifically targets mitochondria; more potent antioxidant properties |
Vatiquinone's unique mechanism of action through selective inhibition of 15-lipoxygenase distinguishes it from these compounds, particularly regarding its therapeutic focus on mitochondrial diseases .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Treatment of mitochondrial disease
Treatment of Leigh syndrome
Wikipedia
Use Classification
Dates
2: Miller DK, Menezes MJ, Simons C, Riley LG, Cooper ST, Grimmond SM, Thorburn DR, Christodoulou J, Taft RJ. Rapid identification of a novel complex I MT-ND3 m.10134C>A mutation in a Leigh syndrome patient. PLoS One. 2014 Aug 12;9(8):e104879. doi: 10.1371/journal.pone.0104879. eCollection 2014. PubMed PMID: 25118196; PubMed Central PMCID: PMC4130626.
3: Strawser CJ, Schadt KA, Lynch DR. Therapeutic approaches for the treatment of Friedreich's ataxia. Expert Rev Neurother. 2014 Aug;14(8):949-57. doi: 10.1586/14737175.2014.939173. Epub 2014 Jul 18. PubMed PMID: 25034024.
4: Enns GM. Treatment of mitochondrial disorders: antioxidants and beyond. J Child Neurol. 2014 Sep;29(9):1235-40. doi: 10.1177/0883073814538509. Epub 2014 Jun 30. PubMed PMID: 24985754.
5: Avula S, Parikh S, Demarest S, Kurz J, Gropman A. Treatment of mitochondrial disorders. Curr Treat Options Neurol. 2014 Jun;16(6):292. doi: 10.1007/s11940-014-0292-7. PubMed PMID: 24700433; PubMed Central PMCID: PMC4067597.
6: Hargreaves IP. Coenzyme Q10 as a therapy for mitochondrial disease. Int J Biochem Cell Biol. 2014 Apr;49:105-11. doi: 10.1016/j.biocel.2014.01.020. Epub 2014 Feb 2. Review. PubMed PMID: 24495877.
7: Chicani CF, Chu ER, Miller G, Kelman SE, Sadun AA. Comparing EPI-743 treatment in siblings with Leber's hereditary optic neuropathy mt14484 mutation. Can J Ophthalmol. 2013 Oct;48(5):e130-3. doi: 10.1016/j.jcjo.2013.05.011. PubMed PMID: 24093206.
8: Pastore A, Petrillo S, Tozzi G, Carrozzo R, Martinelli D, Dionisi-Vici C, Di Giovamberardino G, Ceravolo F, Klein MB, Miller G, Enns GM, Bertini E, Piemonte F. Glutathione: a redox signature in monitoring EPI-743 therapy in children with mitochondrial encephalomyopathies. Mol Genet Metab. 2013 Jun;109(2):208-14. doi: 10.1016/j.ymgme.2013.03.011. Epub 2013 Mar 24. PubMed PMID: 23583222.
9: Sadun AA, La Morgia C, Carelli V. Mitochondrial optic neuropathies: our travels from bench to bedside and back again. Clin Experiment Ophthalmol. 2013 Sep-Oct;41(7):702-12. doi: 10.1111/ceo.12086. Epub 2013 Apr 11. Review. PubMed PMID: 23433229.
10: Kerr DS. Review of clinical trials for mitochondrial disorders: 1997-2012. Neurotherapeutics. 2013 Apr;10(2):307-19. doi: 10.1007/s13311-013-0176-7. Review. PubMed PMID: 23361264; PubMed Central PMCID: PMC3625388.
11: Blankenberg FG, Kinsman SL, Cohen BH, Goris ML, Spicer KM, Perlman SL, Krane EJ, Kheifets V, Thoolen M, Miller G, Enns GM. Brain uptake of Tc99m-HMPAO correlates with clinical response to the novel redox modulating agent EPI-743 in patients with mitochondrial disease. Mol Genet Metab. 2012 Dec;107(4):690-9. doi: 10.1016/j.ymgme.2012.09.023. Epub 2012 Sep 28. PubMed PMID: 23084792.
12: Martinelli D, Catteruccia M, Piemonte F, Pastore A, Tozzi G, Dionisi-Vici C, Pontrelli G, Corsetti T, Livadiotti S, Kheifets V, Hinman A, Shrader WD, Thoolen M, Klein MB, Bertini E, Miller G. EPI-743 reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome. Mol Genet Metab. 2012 Nov;107(3):383-8. doi: 10.1016/j.ymgme.2012.09.007. Epub 2012 Sep 10. PubMed PMID: 23010433.
13: Büsing A, Drotleff AM, Ternes W. Identification of α-tocotrienolquinone epoxides and development of an efficient molecular distillation procedure for quantitation of α-tocotrienol oxidation products in food matrices by high-performance liquid chromatography with diode array and fluorescence detection. J Agric Food Chem. 2012 Aug 29;60(34):8302-13. doi: 10.1021/jf301137b. Epub 2012 Aug 16. PubMed PMID: 22747466.
14: Sadun AA, Chicani CF, Ross-Cisneros FN, Barboni P, Thoolen M, Shrader WD, Kubis K, Carelli V, Miller G. Effect of EPI-743 on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy. Arch Neurol. 2012 Mar;69(3):331-8. doi: 10.1001/archneurol.2011.2972. PubMed PMID: 22410442.
15: Enns GM, Kinsman SL, Perlman SL, Spicer KM, Abdenur JE, Cohen BH, Amagata A, Barnes A, Kheifets V, Shrader WD, Thoolen M, Blankenberg F, Miller G. Initial experience in the treatment of inherited mitochondrial disease with EPI-743. Mol Genet Metab. 2012 Jan;105(1):91-102. doi: 10.1016/j.ymgme.2011.10.009. Epub 2011 Oct 21. PubMed PMID: 22115768.
16: Shrader WD, Amagata A, Barnes A, Enns GM, Hinman A, Jankowski O, Kheifets V, Komatsuzaki R, Lee E, Mollard P, Murase K, Sadun AA, Thoolen M, Wesson K, Miller G. α-Tocotrienol quinone modulates oxidative stress response and the biochemistry of aging. Bioorg Med Chem Lett. 2011 Jun 15;21(12):3693-8. doi: 10.1016/j.bmcl.2011.04.085. Epub 2011 Apr 24. PubMed PMID: 21600768.
17: Gagnon KT. HD Therapeutics - CHDI Fifth Annual Conference. IDrugs. 2010 Apr;13(4):219-23. PubMed PMID: 20373247.
18: Bidichandani SI, Delatycki MB. Friedreich Ataxia. 1998 Dec 18 [updated 2014 Jul 24]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH, Bird TD, Fong CT, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2016. Available from http://www.ncbi.nlm.nih.gov/books/NBK1281/ PubMed PMID: 20301458.
19: Yu-Wai-Man P, Chinnery PF. Leber Hereditary Optic Neuropathy. 2000 Oct 26 [updated 2013 Sep 19]. In: Pagon RA, Adam MP, Ardinger HH, Wallace SE, Amemiya A, Bean LJH, Bird TD, Fong CT, Mefford HC, Smith RJH, Stephens K, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2016. Available from http://www.ncbi.nlm.nih.gov/books/NBK1174/ PubMed PMID: 20301353.

